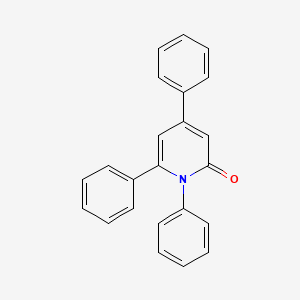
1,4,6-Triphenyl-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Triphenyl-2-pyridone is a heterocyclic compound with the molecular formula C23H17NO. It is a derivative of 2-pyridone, which is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and pharmaceutical agents . The compound is characterized by the presence of three phenyl groups attached to the pyridone ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclization mechanism to form the pyridone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Triphenyl-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized pyridone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridone ring .
Aplicaciones Científicas De Investigación
1,4,6-Triphenyl-2-pyridone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its structural similarity to other bioactive pyridone derivatives.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1,4,6-Triphenyl-2-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. Its phenyl groups can also participate in π-π interactions, enhancing its binding affinity to targets. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridone: The parent compound of 1,4,6-Triphenyl-2-pyridone, known for its biological activity.
4-Hydroxy-2-pyridone: Another derivative with significant biological properties.
1,2,6-Triphenyl-4(1H)-pyridinone: A similar compound with fungicidal activity.
Uniqueness
This compound is unique due to the specific arrangement of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
62257-63-0 |
|---|---|
Fórmula molecular |
C23H17NO |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1,4,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)21-14-8-3-9-15-21/h1-17H |
Clave InChI |
NZSUHQPVASIROZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


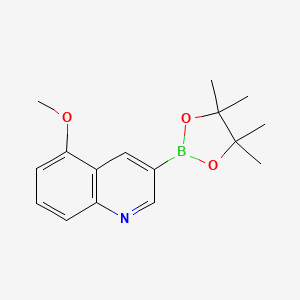
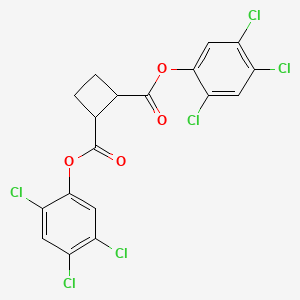
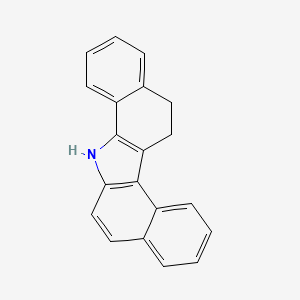
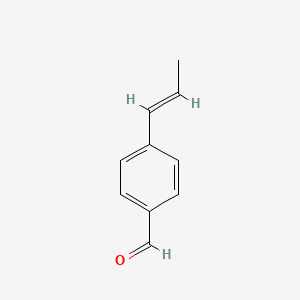
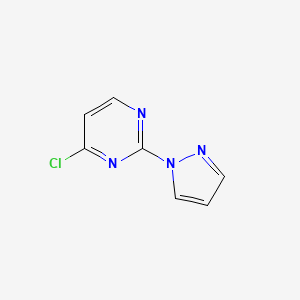
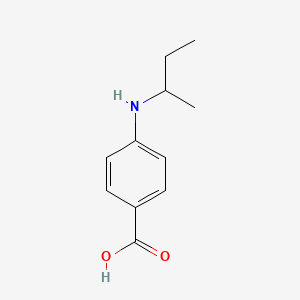
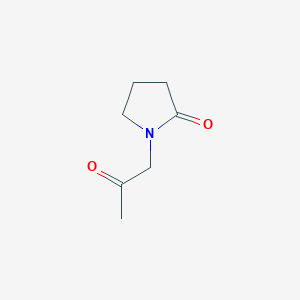

![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
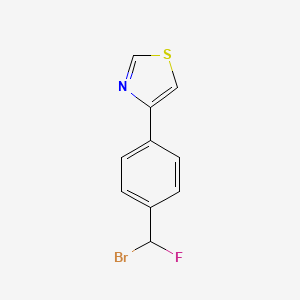

![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
